IRRP1 - 153840-64-3

IRRP1

Catalog Number: EVT-243121
CAS Number: 153840-64-3
Molecular Formula: C₃₅H₅₉N₁₃O₁₂S
Molecular Weight: 885.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IFN-α Receptor Recognition Peptide 1 is a peptide of IFN-α associated with receptor interactions.
Source and Classification

IRRP1 is primarily found in eukaryotic organisms and is classified as an endoplasmic reticulum resident enzyme. It is part of the inositol-requiring enzyme family, which also includes IRRP2 and IRRP3, each with distinct but related functions in cellular stress management. The classification of IRRP1 can be further delineated into its functional roles in signal transduction pathways that regulate gene expression and apoptosis.

Synthesis Analysis

Methods of Synthesis

The synthesis of IRRP1 can be approached through various methods, including recombinant DNA technology. This involves cloning the IRRP1 gene into an expression vector, followed by transformation into host cells such as Escherichia coli or yeast. The technical details include:

  • Cloning: The IRRP1 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  • Transformation: The plasmid is introduced into competent bacterial cells via heat shock or electroporation.
  • Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in bacterial cultures.
  • Purification: The expressed protein can be purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure and Data

The molecular structure of IRRP1 consists of several key domains that facilitate its enzymatic activity. It features:

  • Catalytic Domain: Responsible for its enzymatic function, which includes endoribonuclease activity.
  • Transmembrane Domain: Anchors the enzyme to the endoplasmic reticulum membrane.
  • Regulatory Domains: These regions are involved in sensing unfolded proteins and initiating downstream signaling pathways.

Data regarding its three-dimensional structure can be obtained from structural biology databases such as the Protein Data Bank, where X-ray crystallography or NMR spectroscopy results are published.

Chemical Reactions Analysis

Reactions and Technical Details

IRRP1 catalyzes several critical reactions within the cell:

  • Endoribonuclease Activity: It cleaves specific RNA substrates in response to unfolded proteins, facilitating their degradation.
  • Signal Transduction: The activation of downstream pathways leads to increased expression of chaperone proteins and other factors involved in restoring cellular homeostasis.

The technical details of these reactions involve specific substrate recognition sites and catalytic mechanisms that can be studied through kinetic assays and mutagenesis experiments.

Mechanism of Action

Process and Data

The mechanism of action for IRRP1 involves several steps:

  1. Sensing Stress: Upon accumulation of misfolded proteins, IRRP1 is activated.
  2. RNA Cleavage: It cleaves target mRNAs to regulate their stability and translation.
  3. Activation of Signaling Pathways: This leads to the activation of transcription factors that promote the expression of genes involved in protein folding and degradation.

Data supporting these processes can be derived from experimental studies using reporter assays and RNA sequencing techniques to analyze gene expression changes following IRRP1 activation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IRRP1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 60 to 70 kDa depending on post-translational modifications.
  • Solubility: Highly soluble in aqueous buffers due to its hydrophilic regions.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH; optimal conditions are often specified during purification protocols.

Relevant data on these properties can be obtained from biochemical characterization studies that assess enzyme kinetics under various conditions.

Applications

Scientific Uses

IRRP1 has significant applications in various scientific fields:

  • Cell Biology: Understanding its role in the unfolded protein response provides insights into diseases related to protein misfolding, such as neurodegenerative disorders.
  • Pharmacology: Targeting IRRP1 may offer therapeutic strategies for enhancing cellular resilience against stressors.
  • Biotechnology: Its use in recombinant protein production systems allows for the study of protein folding mechanisms in vitro.

Research continues to explore the potential applications of IRRP1 in therapeutic interventions aimed at modulating stress responses within cells.

Introduction to IRP1 in Cellular Iron Homeostasis

Historical Discovery and Nomenclature of IRP1

Iron Regulatory Protein 1 (IRP1), initially termed the "iron-responsive element-binding protein," was discovered in the late 1980s during investigations into post-transcriptional control of ferritin and transferrin receptor (TfR) expression. Researchers identified a conserved RNA stem-loop structure, the iron-responsive element (IRE), in the untranslated regions (UTRs) of these mRNAs [3] [8]. IRP1 was isolated as a cytosolic protein that binds IREs with high affinity under iron-deficient conditions. Notably, IRP1 was later recognized as a moonlighting protein: it doubles as cytosolic aconitase when it assembles a [4Fe-4S] cluster under iron-replete conditions [3] [7]. This duality explains its official gene symbol ACO1 (Aconitase 1), though "IRP1" remains standard in iron biology literature.

IRP1’s Role in Systemic Iron Metabolism

IRP1 orchestrates cellular iron balance by sensing cytosolic iron levels and modulating the translation of iron metabolism genes via IRE binding:

  • Iron Uptake & Storage Regulation:
  • Under low iron, IRP1 binds 5′-UTR IREs of ferritin (FTH1, FTL) and ferroportin (FPN1) mRNAs, blocking their translation. Concurrently, it stabilizes 3′-UTR IREs of transferrin receptor 1 (TFRC) and divalent metal transporter 1 (DMT1) mRNAs, enhancing iron import [3] [7] [9].
  • During iron sufficiency, IRP1’s [4Fe-4S] cluster assembly prevents IRE binding, allowing ferritin synthesis for iron storage and reducing TfR1 expression [3] [8].
  • Beyond Classic Iron Genes:IRP1 regulates IREs in mRNAs encoding:
  • Erythroid 5-aminolevulinate synthase (eALAS), linking iron homeostasis to heme synthesis [3] [4].
  • Hypoxia-inducible factor 2α (HIF2α), connecting iron sensing to oxygen signaling [9].
  • Mitochondrial aconitase (ACO2) and succinate dehydrogenase (SDHB), integrating iron metabolism with cellular energy production [5] [9].

Table 1: Key IRP1 Target Genes and Regulatory Outcomes

GeneIRE LocationFunctionIRP1 Action (Low Iron)
FTH1/FTL5′-UTRIron storageTranslation inhibition
TFRC3′-UTR (5 copies)Iron uptakemRNA stabilization
FPN15′-UTRIron exportTranslation inhibition
eALAS5′-UTRHeme synthesisTranslation inhibition
HIF2α5′-UTRHypoxia responseTranslation inhibition

Evolutionary Conservation of Iron-Regulatory Mechanisms

The IRP-IRE system is deeply conserved across vertebrates:

  • Structural Conservation:IREs exhibit a canonical stem-loop structure with a six-nucleotide loop (CAGUGN) and a pseudotriloop (PTL) motif formed by a C14-G18 trans-loop base pair, critical for IRP binding. This motif is invariant from fish to mammals [5] [8].
  • IRP1 vs. IRP2:IRP1 is evolutionarily older, with homologs in Drosophila and zebrafish. IRP2 arose later in vertebrates and lacks aconitase activity. While both proteins bind IREs, IRP1’s enzymatic activity represents an ancestral link between cellular iron regulation and metabolic flux [3] [4].
  • Phenotypic Insights from Knockout Models:
  • Irp1⁻/⁻ mice exhibit mild polycythemia and pulmonary hypertension due to dysregulated HIF2α translation [4] [9].
  • Irp2⁻/⁻ mice develop neurodegeneration and microcytic anemia, highlighting functional divergence [4] [8].
  • Double-knockout (Irp1⁻/⁻Irp2⁻/⁻) mice are embryonically lethal, proving the non-redundant role of the IRP system in development [4] [7].

Table 2: Evolutionary and Functional Features of IRP1 vs. IRP2

FeatureIRP1IRP2
Aconitase activityYes (with [4Fe-4S] cluster)No
Major regulatory mechanismIron-sulfur cluster assemblyIron-dependent degradation
Key phenotypes in knockout micePolycythemia, pulmonary hypertensionNeurodegeneration, microcytic anemia
Evolutionary originAncient (e.g., fish, insects)Vertebrate-specific

Molecular Mechanism of IRP1’s Dual Functions

The interconversion between IRP1’s forms is governed by iron availability:1. Apo-IRP1 (RNA-binding form):- In iron deficiency, the [4Fe-4S] cluster cannot assemble.- Cysteine residues in the aconitase active site remain exposed, enabling high-affinity IRE binding [3] [8].2. Holo-IRP1 (Aconitase form):- Iron sufficiency permits [4Fe-4S] cluster insertion.- This induces a conformational shift that buries the IRE-binding site, activating aconitase function while abolishing RNA binding [3] [7].

Oxidative stress and nitric oxide can also convert holo-IRP1 to apo-IRP1, linking iron sensing to redox signaling [8] [9].

Properties

CAS Number

153840-64-3

Product Name

IRRP1

Molecular Formula

C₃₅H₅₉N₁₃O₁₂S

Molecular Weight

885.99

Synonyms

IRRP1

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